5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole

Medicinal Chemistry ADME Prediction Lead Optimization

5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (CAS 199464-76-1) is a benzothiazole derivative characterized by a methoxy group at the 5-position, a methyl group at the 2-position, and a methylthio group at the 6-position of the fused bicyclic ring system. The molecular formula is C₁₀H₁₁NOS₂ with an average mass of 225.33 Da.

Molecular Formula C10H11NOS2
Molecular Weight 225.3 g/mol
CAS No. 199464-76-1
Cat. No. B181646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole
CAS199464-76-1
Molecular FormulaC10H11NOS2
Molecular Weight225.3 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2S1)SC)OC
InChIInChI=1S/C10H11NOS2/c1-6-11-7-4-8(12-2)10(13-3)5-9(7)14-6/h4-5H,1-3H3
InChIKeyGWLKCQDLVAXDDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole: Physicochemical and Structural Profile of a Specialized Benzothiazole Scaffold


5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (CAS 199464-76-1) is a benzothiazole derivative characterized by a methoxy group at the 5-position, a methyl group at the 2-position, and a methylthio group at the 6-position of the fused bicyclic ring system . The molecular formula is C₁₀H₁₁NOS₂ with an average mass of 225.33 Da . Predicted physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 350.4±27.0 °C at 760 mmHg, a calculated LogP (ACD/Labs) of 2.77, and a polar surface area of 76 Ų . The compound is commercially available for research purposes at a purity of ≥95% .

Why Substituting 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole with a Close Benzothiazole Analog May Compromise Research Integrity


Generic substitution of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole with other benzothiazole derivatives is not straightforward because even minor structural modifications—such as the removal of the 6-methylthio group or alteration of the methoxy position—result in quantifiable changes to key physicochemical parameters . Specifically, the presence of the methylthio group at the 6-position, combined with the 5-methoxy and 2-methyl substituents, imparts a distinct lipophilicity profile (LogP 2.77) that differs from the 5-methoxy-2-methyl analog (LogP 2.32) and the 5-methoxy-2-methylthio analog (LogP 3.02) [1]. These differences directly influence solubility, permeability, and potential target interactions, meaning that experimental outcomes obtained with one benzothiazole cannot be assumed to translate to another without validation.

Quantitative Differentiation of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole Against Structurally Proximal Analogs


Increased Lipophilicity (LogP 2.77) Compared to the 6-Des-methylthio Analog (LogP 2.32)

The ACD/Labs predicted LogP for 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole is 2.77, which is 0.45 log units higher than the 6-des-methylthio analog 5-Methoxy-2-methylbenzo[d]thiazole (LogP 2.32) . This difference corresponds to an approximately 2.8-fold increase in octanol-water partition coefficient, indicating enhanced membrane permeability potential [1].

Medicinal Chemistry ADME Prediction Lead Optimization

Higher Boiling Point (350.4 °C) and Enthalpy of Vaporization (57.2 kJ/mol) Relative to the 6-Des-methylthio Analog

5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole exhibits a predicted boiling point of 350.4±27.0 °C at 760 mmHg, which is 66.2 °C higher than that of 5-Methoxy-2-methylbenzo[d]thiazole (284.2±13.0 °C) . The enthalpy of vaporization is also elevated (57.2±3.0 kJ/mol vs. 50.2±3.0 kJ/mol) . These data indicate stronger intermolecular interactions attributable to the additional sulfur atom in the methylthio group.

Process Chemistry Thermal Stability Purification

Larger Polar Surface Area (76 Ų) and Higher Molecular Weight (225.33 Da) Compared to the 6-Des-methylthio Analog

5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole possesses a polar surface area (PSA) of 76 Ų and a molecular weight of 225.33 Da, compared to a PSA of 50 Ų and molecular weight of 179.24 Da for 5-Methoxy-2-methylbenzo[d]thiazole . Both compounds meet Lipinski's Rule of Five criteria (≤ 500 Da, ≤ 5 H-bond donors, ≤ 10 H-bond acceptors, LogP ≤ 5), but the target compound's higher PSA and MW place it in a different physicochemical space.

Drug Design Physicochemical Profiling Oral Bioavailability

Unique Substitution Pattern: 5-Methoxy, 2-Methyl, 6-Methylthio – A Triad Absent in Common Benzothiazole Analogs

The combination of a 5-methoxy group, a 2-methyl group, and a 6-methylthio group on the benzothiazole core is not present in any of the most closely related commercially available analogs: 5-Methoxy-2-methylbenzo[d]thiazole lacks the 6-methylthio group; 5-Methoxy-2-(methylthio)benzo[d]thiazole lacks the 2-methyl group; and 6-Methoxy-2-(methylthio)benzo[d]thiazole has the methoxy group at a different position [1][2]. This unique substitution pattern may confer distinct biological activity profiles not achievable with simpler analogs.

Scaffold Hopping SAR Studies Intellectual Property

Optimal Research and Procurement Scenarios for 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization for CNS-Targeting Agents Requiring Elevated LogP

The compound's LogP of 2.77 (+0.45 vs. the 6-des-methylthio analog) positions it as a favorable scaffold for central nervous system (CNS) drug discovery programs where moderate lipophilicity is desired to enhance blood-brain barrier penetration without excessively increasing promiscuity . This quantitative difference can be leveraged in structure-activity relationship (SAR) studies to fine-tune permeability.

Chemical Biology: Tool Compound for Probing the Role of the 6-Methylthio Group in Target Engagement

The unique substitution triad (5-OCH₃, 2-CH₃, 6-SCH₃) makes this compound an ideal tool for investigating how the 6-methylthio moiety influences binding affinity and selectivity against benzothiazole-binding proteins, compared to the 6-des-methylthio analog . This can aid in deconvoluting structure-based activity differences.

Organic Synthesis: Building Block for Further Functionalization via the Methylthio Group

The 6-methylthio group provides a synthetic handle for subsequent oxidation to sulfoxide or sulfone derivatives, or for nucleophilic displacement reactions . The higher thermal stability (boiling point 350.4 °C) allows for reactions at elevated temperatures that may not be tolerated by less robust analogs .

Analytical Chemistry: Reference Standard for LC-MS/MS Method Development

With a distinct molecular weight of 225.33 Da and a unique chromatographic retention time predicted from its LogP of 2.77, this compound can serve as a reference standard for developing and validating LC-MS/MS methods for the quantification of benzothiazole derivatives in biological matrices [1].

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